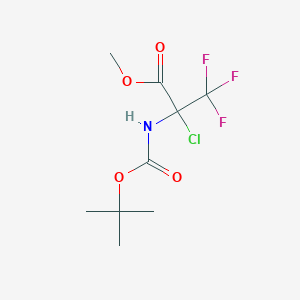

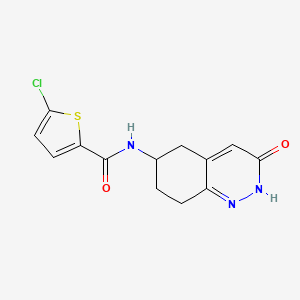

2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthalene derivatives are a class of arenes, consisting of two ortho-fused benzene rings . They have been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, similar compounds have been synthesized using various methods. For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, depending on the specific compound. For example, the compound “1-Naphthylmethanol” has a molecular formula of CHO with an average mass of 158.197 Da .Chemical Reactions Analysis

The chemical reactions of naphthalene derivatives can vary widely. For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary. For instance, “1-Naphthylmethanol” has a molecular formula of CHO with an average mass of 158.197 Da .科学研究应用

Organoselenium Chemistry

Selenium, an element similar to sulfur, plays a crucial role in organic chemistry. The compound you’ve mentioned contains a selenium atom, making it relevant to organoselenium chemistry. Researchers have explored its reactivity as both an electrophile and a nucleophile. Additionally, selenium-containing organic molecules often exhibit antibacterial and antifungal properties .

Synthetic Methodologies

Arylselenyl Acetic Acid Derivatives: This compound falls into the category of arylselenyl acetic acids. These derivatives find utility in various syntheses. Two primary approaches for their synthesis involve:

In your case, the naphthyl moiety serves as the aryl group, leading to the formation of (naphthalen-1-yl-selenyl)acetic acid derivatives .

Hydrogel-Based Drug Delivery

Slow Release of Doxorubicin (DOX): Researchers have explored hydrogels containing this compound for drug delivery applications. For instance, a hydrogel-DOX matrix demonstrated slow release kinetics when tested in vitro on breast cancer cells (MCF-7). The sustained release of DOX led to a significant reduction in cell viability over time .

Triazole Derivatives

Copper-Catalyzed Alkyne–Azide Cycloaddition (CuAAC): The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This process demonstrated excellent yield and high regioselectivity .

作用机制

The mechanism of action of naphthalene derivatives can depend on their specific structure and the biological system they interact with. For example, 1-naphthaleneacetic acid is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

安全和危害

未来方向

属性

IUPAC Name |

2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-9-8-12(19(23)24)10-15(14)18(22)20(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEIEJNZVKFKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B2734362.png)

![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)